Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate
Overview
Description
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate is a quinazolinone derivative, a class of compounds known for their diverse biological activities This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
Mechanism of Action
Target of Action
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate is a novel quinazolinone analogue It has been tested for its antibacterial, antitubercular, and anti-hiv potencies , suggesting that it may interact with targets related to these diseases.
Mode of Action
It has shown potent activity against various gram-positive and gram-negative microorganism strains . This suggests that it may interact with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death.
Biochemical Pathways
Given its antibacterial, antitubercular, and anti-hiv activities , it may interfere with the biochemical pathways essential for the survival and replication of these pathogens.
Result of Action
This compound has shown promising antimicrobial, antitubercular, and anti-HIV activities . It has exhibited potent activity against Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus epidermidis . It also exhibited antitubercular activity and anti-HIV activity . These results suggest that the compound can effectively inhibit the growth of these pathogens, leading to their eradication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and esterification reactions. One common method includes:
Condensation: Anthranilic acid reacts with an aldehyde or ketone in the presence of a catalyst such as acetic acid or sulfuric acid to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazolinone core.
Esterification: The quinazolinone intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and green chemistry approaches to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the quinazolinone core to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the quinazolinone core, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, amines
Major Products Formed
Oxidation: Various oxidized quinazolinone derivatives
Reduction: Reduced quinazolinone derivatives
Substitution: Substituted quinazolinone esters
Scientific Research Applications
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds like 2-methylquinazolin-4(3H)-one and 2-phenylquinazolin-4(3H)-one share structural similarities with Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate.
Benzoxazinone derivatives: Compounds like 2-aminobenzoxazin-4-one have similar bicyclic structures but differ in the heteroatoms present.
Uniqueness
This compound is unique due to its specific ester group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse biological activities.
Properties
IUPAC Name |
methyl 2-(4-oxoquinazolin-3-yl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-21-16(20)12-7-3-5-9-14(12)18-10-17-13-8-4-2-6-11(13)15(18)19/h2-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPFRXIRCPTOKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C=NC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312253 | |
Record name | Methyl 2-(4-oxoquinazolin-3(4H)-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51310-21-5 | |
Record name | NSC251912 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-(4-oxoquinazolin-3(4H)-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 51310-21-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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